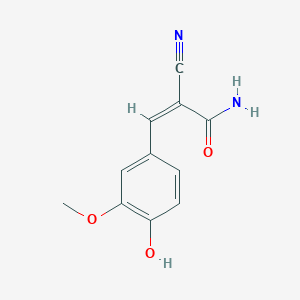

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position and a 4-hydroxy-3-methoxyphenyl substituent at the β-position of the enamide backbone. This compound shares structural motifs with natural products isolated from plants, such as moupinamide (), and synthetic derivatives designed for pharmacological applications. The 4-hydroxy-3-methoxyphenyl group is a common pharmacophore in anti-inflammatory and antioxidant agents, as seen in compounds isolated from Lycium yunnanense roots ().

Properties

CAS No. |

91138-32-8 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4- |

InChI Key |

XGWRIMMSDUGXTL-YWEYNIOJSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

One of the principal methods to prepare this class of compounds is the Knoevenagel condensation , which involves the reaction of an aldehyde derivative with an active methylene compound (such as cyanoacetamide or ethyl cyanoacetate derivatives) in the presence of a base catalyst.

-

- React 4-hydroxy-3-methoxybenzaldehyde (or its derivatives) with cyanoacetamide or N-substituted cyanoacetamides.

- Use a catalytic amount of base such as piperidine or triethylamine.

- Solvent: ethanol or other polar protic solvents.

- Conditions: reflux or room temperature stirring until completion, monitored by thin-layer chromatography (TLC).

- The reaction forms the α,β-unsaturated cyanoamide via elimination of water.

Amide Formation and N-Substitution

- The amide functionality can be introduced by coupling cyanoacetic acid derivatives with amines or by direct condensation of cyanoacetamide with aromatic aldehydes.

- N-substituted derivatives (e.g., N,N-diethyl or N-(2-methoxyphenyl)) can be prepared by using the corresponding cyanoacetamide precursor or by post-condensation modification.

Demethylation and Hydroxy Group Introduction

- If methoxy groups need to be converted to hydroxy groups (demethylation), reagents such as dilute hydroiodic acid or other demethylating agents can be employed after initial synthesis.

- For example, triethylamine in ethanol followed by acidification with dilute hydroiodic acid can demethylate methoxy groups to hydroxy groups, yielding the desired 4-hydroxy-3-methoxy substitution pattern.

Purification and Characterization

- Purification is typically achieved by recrystallization from ethanol or by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Characterization methods include:

Detailed Preparation Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Hydroxy-3-methoxybenzaldehyde + cyanoacetamide + piperidine catalyst in ethanol, reflux | Knoevenagel condensation to form α,β-unsaturated cyanoamide intermediate | Typically high yield (70-85%) |

| 2 | Triethylamine in ethanol, reflux, followed by acidification with dilute HI | Demethylation of methoxy groups if necessary to yield hydroxy substituent | Moderate yield (~50-60%) |

| 3 | Purification by silica gel chromatography (hexane/ethyl acetate) | Isolation of pure product | Purity >95% by HPLC |

| 4 | Characterization by NMR, MS, melting point determination | Confirm structure and stereochemistry | (E)-isomer favored |

Reaction Scheme Summary

$$

\text{4-Hydroxy-3-methoxybenzaldehyde} + \text{Cyanoacetamide} \xrightarrow[\text{piperidine}]{\text{EtOH, reflux}} \text{2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide}

$$

If demethylation is required:

$$

\text{Methoxy-substituted intermediate} \xrightarrow[\text{acidification}]{\text{Et}_3\text{N}, \text{HI}} \text{Hydroxy-substituted final product}

$$

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 4-Hydroxy-3-methoxybenzaldehyde + cyanoacetamide | Piperidine or triethylamine | Ethanol, reflux or RT | 70-85% | Forms α,β-unsaturated cyanoamide |

| Demethylation | Methoxy-substituted intermediate | Triethylamine, dilute hydroiodic acid | Ethanol, reflux, acidification | 50-60% | Converts methoxy to hydroxy groups |

| Purification | Crude product | Silica gel chromatography | Hexane/ethyl acetate | >95% purity | Isolates pure compound |

Research and Development Outlook

- The compound and its derivatives are of interest for biological activity studies, particularly enzyme inhibition and receptor binding.

- Variations in N-substitution and ring substituents can modulate solubility and bioavailability, making synthetic flexibility important.

- Further optimization of reaction conditions and catalyst systems may improve yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted phenols. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for neurodegenerative diseases.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

a) 4-Methoxy and 4-Chloro Derivatives

- 5b (2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide): Substituent: 4-Methoxyphenyl (electron-donating group). Physical Properties: Yield 90%, melting point 292°C (). The methoxy group enhances solubility but may reduce electrophilicity compared to hydroxylated analogs.

- 5c (2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide): Substituent: 4-Chlorophenyl (electron-withdrawing group). Physical Properties: Yield 63%, melting point 286°C (). The chloro group increases lipophilicity and may improve membrane permeability.

b) Natural Analog: Moupinamide

- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide: Structural Difference: Lacks the cyano group but includes a 4-hydroxyphenethylamide side chain. Source: Isolated from Boerhavia diffusa (). Bioactivity: Not explicitly reported in the evidence, but similar phenolic analogs exhibit anti-inflammatory properties ().

Cyano-Enamide Derivatives with Heterocyclic Substituents

- (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide: Substituent: 4-Morpholinophenyl and nitrobenzodioxinyl groups. Properties: The morpholine ring introduces basicity, while the nitro group may confer redox activity ().

- (Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide: Substituent: 2,4-Dimethoxyphenyl and methoxypropylamide. Properties: Multiple methoxy groups enhance solubility but reduce electrophilic character ().

Anti-Inflammatory Analogs from Natural Sources

- Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide): Structural Difference: Acrylamide backbone without the cyano group; additional methoxyethyl side chain. Bioactivity: IC₅₀ = 17.21 ± 0.50 μM in anti-inflammatory assays (). The absence of the cyano group may reduce reactivity but improve metabolic stability.

Melting Points and Stability

Anti-Inflammatory Potential

- Natural analogs (e.g., compound 4 from Lycium yunnanense) show significant anti-inflammatory activity (IC₅₀ < 17.21 μM), likely mediated by inhibition of pro-inflammatory cytokines ().

- The cyano group in the target compound may enhance binding to enzymatic targets (e.g., COX-2) through dipole interactions.

Antimicrobial and Other Activities

- Chromone-based analogs () exhibit distinct bioactivities due to their conjugated aromatic systems.

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a cyano group attached to a prop-2-enamide backbone, with a hydroxy and methoxy substituent on the phenyl ring. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors like vanillin or related aromatic compounds.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were determined to be approximately 25 µM and 30 µM, respectively, indicating moderate potency against these cancer types .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. This dual action leads to increased cell death in malignant cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Bacterial Inhibition : In vitro studies demonstrate that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be around 50 µg/mL for both types .

- Mechanism of Action : The antimicrobial effects are believed to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways, including protein synthesis .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values | References |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 25 µM | |

| HeLa (Cervical Cancer) | 30 µM | ||

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 50 µg/mL |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that treatment with 25 µM resulted in a significant increase in early apoptotic cells compared to control groups .

- Antimicrobial Efficacy Testing : In a controlled experiment assessing the antimicrobial efficacy against E. coli, the compound was tested alongside traditional antibiotics. The results indicated that the compound's efficacy was comparable to that of standard treatments, suggesting its potential as an alternative or adjunct therapy in bacterial infections .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide?

The synthesis typically involves multi-step reactions with precise control of conditions. Key steps include:

- Knoevenagel condensation : Reacting 4-hydroxy-3-methoxybenzaldehyde with cyanoacetamide under basic conditions (e.g., piperidine catalyst in ethanol at 60–80°C) to form the α,β-unsaturated nitrile core .

- Amidation : Introducing substituents via coupling reactions (e.g., EDCI/HOBt-mediated amidation with aryl amines) .

- Purification : Recrystallization from ethanol or DCM/hexane mixtures to achieve >95% purity .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Cyanoacetamide, EtOH, piperidine, 70°C, 12h | 65–75 | 90–95 | |

| Amidation | EDCI/HOBt, DMF, RT, 24h | 50–60 | 85–90 |

Q. Which analytical techniques are most effective for characterizing this compound?

Routine characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 311.1) .

- X-ray Crystallography : SHELX-based refinement to resolve stereochemistry and hydrogen-bonding patterns .

- HPLC : Purity assessment using C18 columns (MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions often arise from differences in assay conditions or cellular models. Methodological solutions include:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa cells) .

- Structural analogs comparison : Test derivatives (e.g., halogenated or methoxy-varied analogs) to isolate structure-activity relationships .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or NF-κB .

Q. Table 2: Example Biological Data Discrepancies

| Study | Observed Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| A (2024) | Anti-inflammatory (IC₅₀ = 5 µM) | COX-2 inhibition | |

| B (2025) | Cytotoxic (IC₅₀ = 20 µM) | ROS-mediated apoptosis |

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme/receptor modulation?

Advanced approaches include:

- X-ray crystallography : Co-crystallize with target enzymes (e.g., tyrosine kinases) using SHELX refinement to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for receptors like GPCRs .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. knockout cells .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 100–200 nm size via solvent evaporation) to improve bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenolic -OH) for controlled release .

Q. What computational tools predict metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME or ADMETlab to assess CYP450 metabolism and hERG inhibition .

- Molecular Dynamics (MD) Simulations : GROMACS-based simulations to study metabolite interactions with hepatic enzymes .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.